molecular formula C15H19N3O4S2 B2862272 ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1396576-13-8

ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2862272
M. Wt: 369.45
InChI Key: RMKHIFVTDWVOSB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C15H19N3O4S2 and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing structures similar to the ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate. These molecules, including derivatives of penicillanic acid or cephalosporanic acid, have been investigated for their antimicrobial, antilipase, and antiurease activities. Such research highlights the potential of thiazole derivatives in developing new antibiotics and treatments for various diseases (Başoğlu et al., 2013).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, which share structural similarities with the compound , have been synthesized and tested for their molluscicidal properties. These compounds were evaluated against snails that are intermediate hosts for schistosomiasis, suggesting a potential application in controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, resembling the core structure of the compound, have been synthesized and tested for their antitumor activity. These compounds showed promising results against various human tumor cell lines, highlighting the potential of thiazole derivatives in cancer research (El-Subbagh et al., 1999).

Antimicrobial and Antioxidant Studies

Thiazole derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Compounds with thiazole cores have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, underscoring their importance in developing new drugs with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Quantum Chemical Computations

Thiazole derivatives have also been the subject of quantum chemical computations to understand their structural and electronic properties better. Such studies involve the synthesis, crystal structure characterization, and computational analysis of thiazole compounds, providing insights into their chemical behavior and potential applications in various fields (Akhileshwari et al., 2021).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information on “ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate”, it’s difficult to provide accurate safety information. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions in the study of such compounds would likely involve further exploration of their potential biological activities and applications in medicine or industry. This could involve in-depth studies into their mechanisms of action, toxicity, and efficacy in various models.


Please note that this is a general analysis based on the classes of compounds your molecule belongs to. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed. If you have access to a chemical database or a university library, they might be able to provide more specific information. If you’re working in a lab, always consult the relevant material safety data sheets (MSDS) for safety information. If this is for a class or research project, your professor or a librarian might be able to help you find more resources.


properties

IUPAC Name

ethyl 2-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-2-22-14(21)8-3-4-10-12(8)17-15(24-10)18-13(20)9-7-23-6-5-11(19)16-9/h8-9H,2-7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHIFVTDWVOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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